N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(1H-indol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(1H-indol-3-yl)ethanamine is a complex organic compound that features both an indole and a nitrophenyl group. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . The presence of the nitrophenyl group adds further chemical reactivity and potential for diverse applications.
Preparation Methods
The synthesis of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(1H-indol-3-yl)ethanamine typically involves multiple stepsThe final step involves the formation of the ethanamine linkage . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents to increase yield and purity .
Chemical Reactions Analysis
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(1H-indol-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s indole moiety is known for its biological activity, making it useful in studying biological pathways and interactions.
Industry: The compound can be used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitrophenyl group can undergo redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific biological context and application .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and nitrophenyl compounds. For example:
Indole-3-acetic acid: A plant hormone with a similar indole structure.
4-nitrophenylacetic acid: A compound with a similar nitrophenyl group.
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(1H-indol-3-yl)ethanamine is unique due to the combination of both indole and nitrophenyl groups, providing a distinct set of chemical and biological properties .
Properties
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-(1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-25-18-9-14(17(22(23)24)10-19(18)26-2)11-20-8-7-13-12-21-16-6-4-3-5-15(13)16/h3-6,9-10,12,20-21H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQYHDWSRWJKMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.